molecular formula C9H16O2 B6236787 methyl 3-cyclopropyl-2,2-dimethylpropanoate CAS No. 2098063-43-3

methyl 3-cyclopropyl-2,2-dimethylpropanoate

Cat. No.: B6236787
CAS No.: 2098063-43-3
M. Wt: 156.2
InChI Key:
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Description

Methyl 3-cyclopropyl-2,2-dimethylpropanoate is a versatile small molecule scaffold used in various research and industrial applications. It is a methyl ester derivative with the chemical formula C₉H₁₆O₂ and a molecular weight of 156.2 g/mol . This compound is known for its unique structural features, including a cyclopropyl group and two methyl groups attached to a propanoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-2,2-dimethylpropanoate typically involves the esterification of 3-cyclopropyl-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-cyclopropyl-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-2,2-dimethylpropanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and influencing its activity. The cyclopropyl group can introduce steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl 3-cyclopropyl-2,2-dimethylpropanoate can be compared with other similar compounds, such as:

The unique combination of the cyclopropyl group and two methyl groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Properties

CAS No.

2098063-43-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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